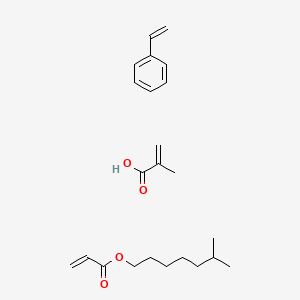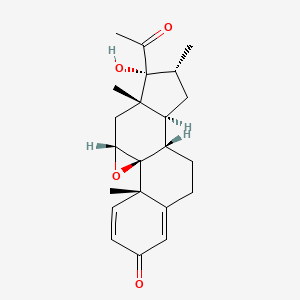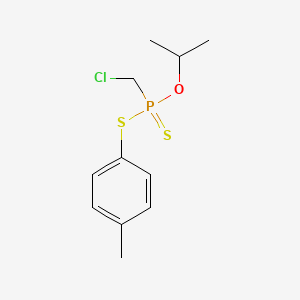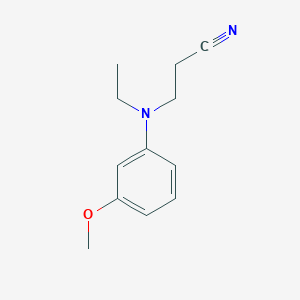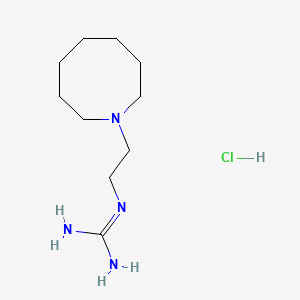
Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride is a heterocyclic organic compound with the molecular formula C10H23ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azocane ring and a guanidine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles like amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
科学研究应用
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves its interaction with molecular targets in the body. The compound is believed to inhibit the release of norepinephrine at nerve endings, leading to a decrease in blood pressure. This action is mediated through the inhibition of post-ganglionic adrenergic nerves, which play a crucial role in the regulation of cardiovascular functions.
相似化合物的比较
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different structural features.
Reserpine: A compound that also inhibits norepinephrine release but has a different chemical structure and additional pharmacological effects.
Clonidine: An antihypertensive agent with a different mechanism of action, acting as an agonist at alpha-2 adrenergic receptors.
The uniqueness of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
属性
CAS 编号 |
76487-49-5 |
|---|---|
分子式 |
C10H23ClN4 |
分子量 |
234.77 g/mol |
IUPAC 名称 |
2-[2-(azocan-1-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H |
InChI 键 |
VEIPVEJOFFULAE-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CCC1)CCN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
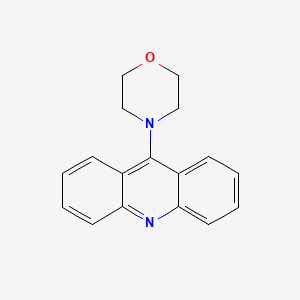
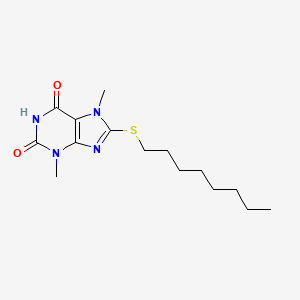
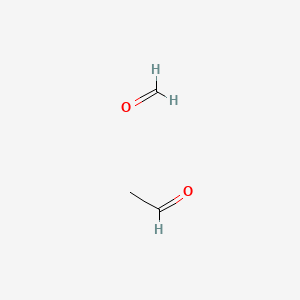

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

